An In-depth Technical Guide to the Synthesis of tert-Butyl Sulfamoylcarbamate from Chlorosulfonyl Isocyanate
An In-depth Technical Guide to the Synthesis of tert-Butyl Sulfamoylcarbamate from Chlorosulfonyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of tert-butyl sulfamoylcarbamate, a valuable building block in medicinal chemistry and drug development. The synthesis originates from the highly reactive starting material, chlorosulfonyl isocyanate (CSI), and proceeds through a key intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This guide details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data for the successful laboratory-scale preparation of the target compound.
Core Synthesis Pathway
The synthesis of tert-butyl sulfamoylcarbamate is a two-step process that begins with the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol. This initial reaction forms the reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[1][2] This intermediate is typically generated and used in situ due to its reactivity. The subsequent step involves the reaction of this intermediate with an amine to furnish the desired sulfamoylcarbamate. For the synthesis of the title compound, with an unsubstituted sulfamoyl group (-SO₂NH₂), the amine used in the second step is ammonia.
The overall transformation can be summarized as follows:
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Formation of the Intermediate: Chlorosulfonyl isocyanate reacts with tert-butanol in an anhydrous, non-nucleophilic solvent to yield tert-butyl N-(chlorosulfonyl)carbamate.
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Ammonolysis: The in situ generated tert-butyl N-(chlorosulfonyl)carbamate is then reacted with ammonia to produce tert-butyl sulfamoylcarbamate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of tert-butyl sulfamoylcarbamate and its intermediate. Please note that specific yields can vary based on reaction scale and purification methods.
| Parameter | Value | Notes |
| Step 1: Intermediate Formation | ||
| Chlorosulfonyl Isocyanate (CSI) | 1.0 eq | |
| tert-Butanol | 1.0 eq | |
| Reaction Temperature | 0 °C | Maintained during the addition of tert-butanol.[1] |
| Reaction Time | 30 minutes | After the addition of tert-butanol is complete.[1] |
| Step 2: Ammonolysis | ||
| tert-Butyl N-(chlorosulfonyl)carbamate | 1.0 eq | Generated in situ. |
| Ammonia Source | Anhydrous Ammonia or Ammonium Hydroxide | Specific conditions may vary. |
| Triethylamine | 1.1 eq | Typically used as a base to neutralize HCl byproduct.[1] |
| Reaction Temperature | 0 °C to room temperature | Initial addition at 0°C, followed by warming to room temperature.[1] |
| Reaction Time | 12-16 hours | For the reaction with an amine.[1] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of tert-butyl sulfamoylcarbamate.
Materials
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Chlorosulfonyl isocyanate (CSI)
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tert-Butanol
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Anhydrous Dichloromethane (DCM)
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Triethylamine
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Anhydrous Ammonia or concentrated Ammonium Hydroxide
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate (in situ)
This procedure is adapted from the synthesis of a related compound and outlines the formation of the key intermediate.[1]
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To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
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Cool the flask to 0 °C in an ice bath.
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To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise.
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In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.
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Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.
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Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate. The intermediate is used directly in the next step without isolation.
Step 2: Synthesis of tert-Butyl Sulfamoylcarbamate (Ammonolysis)
This generalized procedure is based on the reaction of the intermediate with an amine. For the synthesis of the title compound, ammonia is used.
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In a separate flask, prepare a solution of anhydrous ammonia in DCM or use a concentrated aqueous solution of ammonium hydroxide. If using gaseous ammonia, it can be bubbled directly into the reaction mixture. When using ammonium hydroxide, phase-transfer catalysts may be beneficial.
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Cool the solution of the in situ generated tert-butyl N-(chlorosulfonyl)carbamate to 0 °C.
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Slowly add the ammonia source to the solution of the intermediate. An excess of ammonia is typically used. In conjunction with the ammonia, add triethylamine (1.1 eq) to the reaction mixture to act as an acid scavenger.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford tert-butyl sulfamoylcarbamate.
Visualizations
Reaction Pathway Diagram
Caption: Synthetic route to tert-butyl sulfamoylcarbamate.
Experimental Workflow Diagram
Caption: Laboratory workflow for the synthesis.
